4-Fluoro-3H-pyrazole
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Overview
Description
4-Fluoro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one fluorine atom attached to the ring This compound is part of the pyrazole family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3H-pyrazole typically involves the reaction of hydrazine with a fluorinated precursor. One common method is the cyclocondensation of fluorinated hydrazones with carbonyl compounds under acidic or basic conditions. Another approach involves the use of fluorinated alkynes and hydrazines in the presence of a catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method is the palladium-catalyzed coupling of terminal alkynes with hydrazines and fluorinated building blocks. This method allows for the efficient production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrazoles.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Dihydropyrazoles
Substitution: Substituted pyrazoles with various functional groups
Scientific Research Applications
4-Fluoro-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-3H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
4-Fluoro-3H-pyrazole can be compared with other fluorinated pyrazoles and heterocyclic compounds:
Similar Compounds: 3-Fluoropyrazole, 5-Fluoropyrazole, and fluorinated indazoles.
Uniqueness: The presence of the fluorine atom at the 4-position of the pyrazole ring distinguishes this compound from its analogs, providing unique chemical and biological properties that enhance its stability and activity.
Properties
CAS No. |
921604-93-5 |
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Molecular Formula |
C3H3FN2 |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
4-fluoro-3H-pyrazole |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1H,2H2 |
InChI Key |
HCIQJTLKVMMNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CN=N1)F |
Origin of Product |
United States |
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